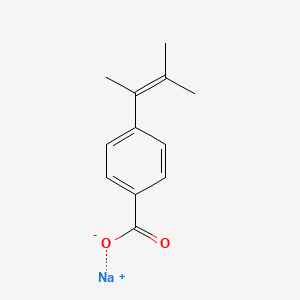
Sodium 4-(3-methyl-2-buten-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(3-methyl-2-buten-2-yl)benzoate, also known as sodium benzoate, is a widely used food preservative and additive. It is commonly found in soft drinks, fruit juices, and pickles. Apart from its use in the food industry, sodium benzoate has several scientific research applications, including its role as a model compound in the study of the kinetics of acid-catalyzed reactions.
Mécanisme D'action
Sodium benzoate works as a preservative by inhibiting the growth of bacteria, yeast, and fungi. It does this by disrupting the metabolic processes of these microorganisms, which prevents them from growing and reproducing. Sodium benzoate is effective against a wide range of microorganisms, including those that cause food spoilage and foodborne illnesses.
Biochemical and Physiological Effects
Sodium benzoate has several biochemical and physiological effects. It is metabolized in the liver to produce hippuric acid, which is excreted in the urine. Sodium benzoate has been shown to have antioxidant properties and may help to protect against oxidative stress. However, some studies have suggested that Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate may have negative effects on human health, including its potential to cause DNA damage and disrupt mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium benzoate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and inexpensive. However, Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate has some limitations. It is not suitable for use in experiments that require a compound with a high degree of purity, as it may contain impurities that can interfere with the results of the experiment.
Orientations Futures
There are several future directions for research on Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate. One area of interest is its potential as an anticancer agent. Some studies have suggested that Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate may have anticancer properties, and further research is needed to explore this potential. Another area of interest is the potential health effects of long-term exposure to Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate. More studies are needed to determine the safety of this compound for human consumption. Additionally, there is a need for research on the environmental impact of Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate, particularly its potential to contribute to water pollution.
Méthodes De Synthèse
Sodium benzoate can be synthesized by the reaction of benzoic acid with Sodium 4-(3-methyl-2-buten-2-yl)benzoate hydroxide. The reaction produces Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate and water. The synthesis of Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate is a simple and cost-effective process, which makes it a popular choice for food manufacturers.
Applications De Recherche Scientifique
Sodium benzoate has several scientific research applications. It is commonly used as a model compound in the study of the kinetics of acid-catalyzed reactions. It is also used in the synthesis of other compounds, such as benzyl alcohol and benzyl chloride. Sodium benzoate is also used in the production of phenol, which is an important chemical used in the manufacture of plastics and other materials.
Propriétés
IUPAC Name |
sodium;4-(3-methylbut-2-en-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2.Na/c1-8(2)9(3)10-4-6-11(7-5-10)12(13)14;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDCHVCGTPSFDB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)C(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(3-methyl-2-buten-2-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


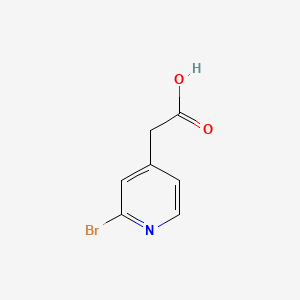
![(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B574456.png)
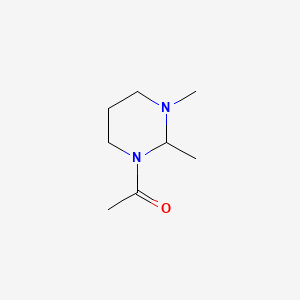
![O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000](/img/no-structure.png)


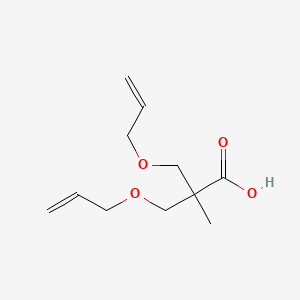
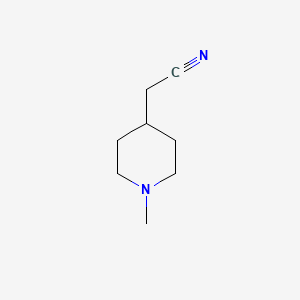
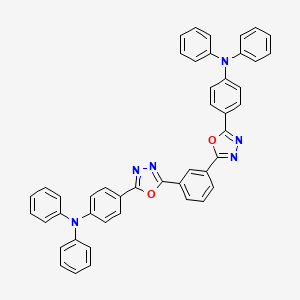
![5-Azido-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B574470.png)
